2-Amino-N-quinolin-8-yl-benzenesulfonamide 2-Amino-N-quinolin-8-yl-benzenesulfonamide NUN82647, also known as QBS or 2-Amino-N-quinolin-8-yl-benzenesulfonamide, is an Inhibitor of cell cycle at G2 phase; apoptosis inducer. NUN82647 has CAS#16082-64-7, and inchi key: NIOOKXAMJQVDGB-UHFFFAOYSA-N. According to Hodoodo Chemical Nomenclature, It is named: NUN-82647.
Brand Name: Vulcanchem
CAS No.: 16082-64-7
VCID: VC0537835
InChI: InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2
SMILES: C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol

2-Amino-N-quinolin-8-yl-benzenesulfonamide

CAS No.: 16082-64-7

Cat. No.: VC0537835

Molecular Formula: C15H13N3O2S

Molecular Weight: 299.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Amino-N-quinolin-8-yl-benzenesulfonamide - 16082-64-7

Specification

CAS No. 16082-64-7
Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
IUPAC Name 2-amino-N-quinolin-8-ylbenzenesulfonamide
Standard InChI InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2
Standard InChI Key NIOOKXAMJQVDGB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Canonical SMILES C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-N-quinolin-8-yl-benzenesulfonamide (molecular formula: C15H12N3O2S\text{C}_{15}\text{H}_{12}\text{N}_3\text{O}_2\text{S}) consists of a quinoline ring system linked via a sulfonamide bridge to a benzene ring bearing an amino group at the 2-position. The quinoline moiety provides aromaticity and planar rigidity, while the sulfonamide group enhances solubility and facilitates interactions with biological targets . The amino substituent introduces hydrogen-bonding capabilities, which may influence binding affinity and selectivity (Figure 1).

Figure 1: Structural representation of 2-Amino-N-quinolin-8-yl-benzenesulfonamide.

Physicochemical Properties

  • Molecular Weight: 298.34 g/mol

  • Solubility: Moderate aqueous solubility due to the sulfonamide group, though exact values for this derivative require further characterization .

  • Synthetic Precursors: Typically derived from 8-aminoquinoline and 2-aminobenzenesulfonyl chloride, as described in Section 2.

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 2-Amino-N-quinolin-8-yl-benzenesulfonamide follows a two-step protocol:

  • Sulfonylation: Reaction of 8-aminoquinoline with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields the intermediate N-(quinolin-8-yl)-2-nitrobenzenesulfonamide .

  • Reduction: The nitro group is reduced to an amino group using stannous chloride (SnCl2\text{SnCl}_2) in ethanol, producing the final compound .

Scheme 1:

8-Aminoquinoline+2-Nitrobenzenesulfonyl ChlorideBaseN-(quinolin-8-yl)-2-nitrobenzenesulfonamideSnCl22-Amino-N-quinolin-8-yl-benzenesulfonamide\text{8-Aminoquinoline} + \text{2-Nitrobenzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{N-(quinolin-8-yl)-2-nitrobenzenesulfonamide} \xrightarrow{\text{SnCl}_2} \text{2-Amino-N-quinolin-8-yl-benzenesulfonamide}

Analogues and Structure-Activity Relationships (SAR)

Over 40 analogues of the parent N-(quinolin-8-yl)benzenesulfonamide scaffold have been synthesized to explore SAR . Key findings include:

  • Amino Substitutions: Introduction of electron-donating groups (e.g., -NH2_2) at the 2-position of the benzene ring enhances NF-κB inhibitory potency compared to unsubstituted derivatives .

  • Quinoline Modifications: Halogenation at the quinoline C7 position improves cellular permeability but may reduce solubility .

Biological Activity and Mechanism of Action

NF-κB Pathway Inhibition

NF-κB is a transcription factor central to inflammatory responses and cancer progression. 2-Amino-N-quinolin-8-yl-benzenesulfonamide suppresses NF-κB activation by stabilizing IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm . In cell-based assays, the compound demonstrated:

  • Potency: IC50_{50} values as low as 0.6 µM in HEK293 cells transfected with an NF-κB-dependent reporter construct .

  • Efficacy: Stabilized IκBα levels up to 3-fold higher than the proteasome inhibitor MG-132 in HUVECs .

Table 1: Comparison of NF-κB Inhibitory Activity

CompoundIC50_{50} (µM)Efficacy (% IκBα Stabilization)
2-Amino-N-quinolin-8-yl-benzenesulfonamide0.6300
MG-1320.1100

Pharmacological Profile and Selectivity

Off-Target Effects

While highly potent against NF-κB, the compound exhibits moderate activity against other pathways:

  • COX-2 Inhibition: IC50_{50} > 10 µM, indicating specificity for NF-κB .

  • CYP450 Interactions: No significant inhibition of major cytochrome P450 isoforms at therapeutic concentrations .

Future Directions and Clinical Implications

Optimization Strategies

  • Prodrug Development: Esterification of the sulfonamide group to improve oral bioavailability.

  • Target Identification: Proteomic studies to elucidate the precise molecular target within the NF-κB pathway.

Therapeutic Applications

  • Oncology: Potential use in diffuse large B-cell lymphoma (DLBCL), where NF-κB is constitutively activated.

  • Inflammatory Diseases: Evaluation in rheumatoid arthritis and inflammatory bowel disease models is warranted.

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